REACTION_CXSMILES
|
[C:1]([OH:13])(=O)[CH2:2][C:3]1[C:4](=[CH:8][CH:9]=[CH:10][CH:11]=1)[C:5]([OH:7])=O.[Cl:14][C:15]1[CH:16]=[C:17]([CH:19]=[CH:20][CH:21]=1)[NH2:18]>>[Cl:14][C:15]1[CH:16]=[C:17]([N:18]2[C:1](=[O:13])[CH2:2][C:3]3[C:4](=[CH:8][CH:9]=[CH:10][CH:11]=3)[C:5]2=[O:7])[CH:19]=[CH:20][CH:21]=1
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Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
C(CC=1C(C(=O)O)=CC=CC1)(=O)O
|
Name
|
|
Quantity
|
31.8 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(N)C=CC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated by an oil bath to 175°-180° C. for two hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
When removed from the oil bath
|
Type
|
CUSTOM
|
Details
|
the reaction mixture solidified and was recrystallized twice from ethanol/ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)N1C(C2=CC=CC=C2CC1=O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 58% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |